4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride
Overview
Description
The compound “4-([1,1’-Biphenyl]-4-yl)piperidin-4-ol hydrochloride” is an organic chemical. It is also known as 4-Piperidin-4-ylmethyl-phenol hydrochloride . The empirical formula of the compound is C12H17NO · HCl . The compound is in solid form .
Synthesis Analysis
The synthesis of similar compounds involves the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string OC1=CC=C(C=C1)CC2CCNCC2.Cl . The InChI key for the compound is IMFFPSRYOCGSDG-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo a conjugate reduction of dihydropyridones using zinc/acetic acid . It can also participate in a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of the compound is 227.73 . The compound’s SMILES string is OC1=CC=C(C=C1)CC2CCNCC2.Cl , and its InChI key is IMFFPSRYOCGSDG-UHFFFAOYSA-N .Mechanism of Action
Target of Action
The primary target of 4-(4-phenylphenyl)piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells . Specifically, it prevents macrophagetropic (R5) HIV-1 strains from infecting cells that express the CCR5 receptor .
Result of Action
The compound’s action results in the blockade of the CCR5 receptor, which can prevent HIV-1 infections .
Advantages and Limitations for Lab Experiments
One of the major advantages of using BPPH in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using BPPH in lab experiments is its limited solubility in organic solvents, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for research on BPPH. One area of interest is the development of novel antidepressant and anxiolytic agents based on the structure of BPPH. Another area of interest is the investigation of the potential use of BPPH in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BPPH and its potential interactions with other drugs.
Scientific Research Applications
BPPH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant analgesic, anti-inflammatory, and anticonvulsant properties. BPPH has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Safety and Hazards
The compound is classified as a Category 2 skin irritant, meaning it can cause irritation upon contact . It is also categorized as a Category 2 eye irritant, indicating that it can cause serious eye irritation if it comes into contact with the eyes . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
properties
IUPAC Name |
4-(4-phenylphenyl)piperidin-4-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,18-19H,10-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAWOIEOOXARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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